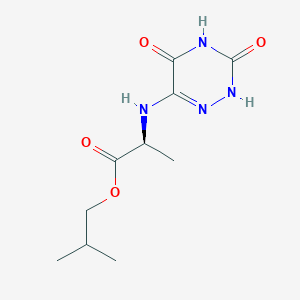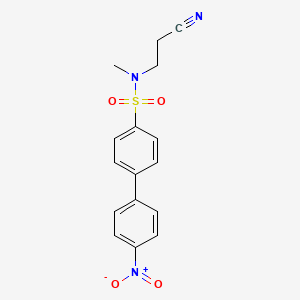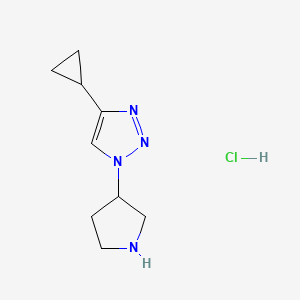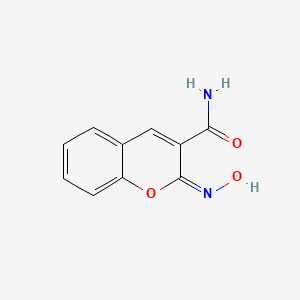![molecular formula C8H9N3 B11715674 2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
2,7-Dimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimetilpirazolo[1,5-a]pirimidina es un compuesto heterocíclico que presenta un sistema de anillos fusionados que combina anillos de pirazol y pirimidina. Este compuesto es conocido por sus significativas propiedades fotofísicas y ha llamado la atención en diversos campos de la investigación científica, incluida la química medicinal y la ciencia de los materiales .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2,7-Dimetilpirazolo[1,5-a]pirimidina generalmente implica la condensación de derivados de β-enaminona con aminopirazoles. Esta reacción se lleva a cabo a menudo bajo irradiación de microondas, lo que mejora la eficiencia y el rendimiento del proceso . Las condiciones de reacción generalmente incluyen el uso de disolventes como etanol o acetonitrilo y catalizadores como el ácido p-toluensulfónico.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 2,7-Dimetilpirazolo[1,5-a]pirimidina no están ampliamente documentados, la síntesis escalable probablemente implicaría reacciones de condensación similares bajo condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas podría mejorar aún más la eficiencia de la producción industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,7-Dimetilpirazolo[1,5-a]pirimidina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden producir derivados dihidro.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Los agentes halogenantes, los agentes alquilantes y los nucleófilos como las aminas y los tioles se emplean con frecuencia.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados dihidro y varias pirazolo[1,5-a]pirimidinas sustituidas, dependiendo de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
2,7-Dimetilpirazolo[1,5-a]pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de 2,7-Dimetilpirazolo[1,5-a]pirimidina implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, como agente antitumoral, puede inhibir ciertas enzimas o interferir con los procesos de replicación del ADN. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y la funcionalización del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[1,5-a]pirimidina: El compuesto padre sin sustituciones de metilo.
2-Metilpirazolo[1,5-a]pirimidina: Un compuesto similar con un solo grupo metilo.
5,7-Dimetilpirazolo[1,5-a]pirimidina: Otro derivado con grupos metilo en diferentes posiciones.
Singularidad
2,7-Dimetilpirazolo[1,5-a]pirimidina es único debido a su patrón de sustitución específico, que imparte propiedades fotofísicas y reactividad distintas. Esto lo hace particularmente valioso en aplicaciones que requieren un control preciso sobre las características electrónicas y ópticas .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
2,7-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-6-5-8-9-4-3-7(2)11(8)10-6/h3-5H,1-2H3 |
Clave InChI |
UJWQICAHCZVIRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NC2=CC(=NN12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)

![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
